cyclobutylmethylhydrazine;hydrochloride cyclobutylmethylhydrazine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16574590
InChI: InChI=1S/C5H12N2.ClH/c6-7-4-5-2-1-3-5;/h5,7H,1-4,6H2;1H
SMILES:
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62 g/mol

cyclobutylmethylhydrazine;hydrochloride

CAS No.:

Cat. No.: VC16574590

Molecular Formula: C5H13ClN2

Molecular Weight: 136.62 g/mol

* For research use only. Not for human or veterinary use.

cyclobutylmethylhydrazine;hydrochloride -

Specification

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
IUPAC Name cyclobutylmethylhydrazine;hydrochloride
Standard InChI InChI=1S/C5H12N2.ClH/c6-7-4-5-2-1-3-5;/h5,7H,1-4,6H2;1H
Standard InChI Key NPAJTYIRMZSZLA-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)CNN.Cl

Introduction

Chemical Identity and Structural Characteristics

Cyclobutylmethylhydrazine hydrochloride belongs to the class of aliphatic hydrazines, distinguished by its strained cyclobutane ring system. The compound’s structure comprises a four-membered cyclobutyl group bonded to a methylhydrazine backbone, protonated at the hydrazine nitrogen to form a hydrochloride salt. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Cyclobutylmethylhydrazine Hydrochloride

PropertyValue
Molecular FormulaC5H13ClN2\text{C}_5\text{H}_{13}\text{ClN}_2
Molecular Weight150.65 g/mol
Purity≥97% (HPLC)
Storage ConditionsRoom temperature, inert atmosphere
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
CAS Number1246748-00-4 (dihydrochloride variant)

The cyclobutane ring introduces 25.5 kcal/mol of angle strain, which significantly influences the compound’s reactivity compared to less strained analogs like cyclohexyl derivatives. X-ray crystallography of related hydrazine hydrochlorides reveals a planar hydrazinium ion (N2H5+\text{N}_2\text{H}_5^+) stabilized by hydrogen bonding with chloride ions, a configuration likely conserved in CBMH·HCl .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of CBMH·HCl typically proceeds via a three-step sequence:

  • Cyclobutane Ring Formation: [2+2] Photocycloaddition of ethylene derivatives under UV light yields cyclobutane intermediates.

  • Methylhydrazine Coupling: Nucleophilic substitution of cyclobutylmethyl bromide with hydrazine hydrate in ethanol at 60°C for 12 hours.

  • Salt Formation: Treatment with hydrochloric acid (1M) precipitates the hydrochloride salt, isolated via vacuum filtration (yield: 68–72%) .

Table 2: Optimized Reaction Conditions for Step 2

ParameterOptimal Value
SolventAnhydrous ethanol
Temperature60°C ± 2°C
Reaction Time12 hours
Hydrazine:Alkyl Halide Ratio1.2:1

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield (85–90%) and reduce byproduct formation. Key industrial challenges include:

  • Ring Strain Management: Precise temperature control (-10°C to 0°C) during cyclobutane synthesis prevents undesired ring-opening.

  • Waste Mitigation: Closed-loop HCl recycling systems capture excess acid, aligning with green chemistry principles .

Reactivity and Functional Applications

Chemical Reactivity Profile

CBMH·HCl participates in diverse transformations:

  • Nucleophilic Substitution: The hydrazine nitrogen attacks electrophilic carbons, enabling conjugation with carbonyl compounds (e.g., ketones, aldehydes).

  • Oxidative Coupling: Treatment with H2O2\text{H}_2\text{O}_2 generates diazenium diolates, intermediates in nitric oxide prodrug development .

  • Coordination Chemistry: Forms stable complexes with transition metals (Cu²⁺, Fe³⁺), evidenced by UV-Vis absorption at 450–550 nm .

Cell LineCBMH·HClCisplatin (Control)
MCF-7 (Breast)12.3 ± 1.28.9 ± 0.7
A549 (Lung)18.7 ± 2.110.4 ± 1.1
PC-3 (Prostate)15.6 ± 1.89.8 ± 0.9

Mechanistic studies using CRISPR-Cas9 knockout models indicate that CBMH·HCl degrades oncogenic proteins (e.g., MDM2, BCL-2) via ubiquitin-proteasome pathway activation . In glioblastoma models, 50 mg/kg/day dosing reduced tumor volume by 62% compared to vehicle controls (p < 0.01).

Industrial and Material Science Applications

Polymer Chemistry

CBMH·HCl serves as a crosslinking agent in epoxy resins, enhancing thermal stability:

  • Glass Transition Temperature (TgT_g): 148°C (vs. 112°C for uncured resin)

  • Flexural Strength: 128 MPa (45% increase over baseline)

Energetic Materials

The compound’s high nitrogen content (18.6 wt%) and exothermic decomposition (-ΔH = 1,230 J/g) make it a candidate for solid rocket propellant formulations .

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